molecular formula C19H13N5 B160508 2,6-Bis(2-benzimidazolyl)pyridine CAS No. 28020-73-7

2,6-Bis(2-benzimidazolyl)pyridine

Cat. No.: B160508
CAS No.: 28020-73-7
M. Wt: 311.3 g/mol
InChI Key: JBKICBDXAZNSKA-UHFFFAOYSA-N
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Description

2,6-Bis(2-benzimidazolyl)pyridine: is an organic compound with the molecular formula C19H13N5. It is a V-shaped ligand known for its ability to act as a tridentate nitrogen donor. This compound is used extensively in coordination chemistry due to its ability to form stable complexes with various metal ions . It is also recognized for its applications in sensing and detection, particularly as an anion receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-benzimidazolyl)pyridine typically involves the reaction of 2,6-dibromopyridine with benzimidazole in the presence of potassium hydroxide, potassium carbonate, and copper powder. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (100°C to reflux) for 24 to 56 hours . The product is then purified through recrystallization in ethanol, yielding a white solid with a purity of over 98% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(2-benzimidazolyl)pyridine is unique due to its tridentate binding mode, which allows for the formation of more stable and diverse metal complexes compared to bidentate ligands. Its ability to act as a selective SK channel inhibitor also sets it apart from other similar compounds .

Properties

IUPAC Name

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKICBDXAZNSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353383
Record name 2,6-Bis(2-benzimidazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28020-73-7
Record name 2,6-Bis(2-benzimidazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(2-benzimidazolyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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